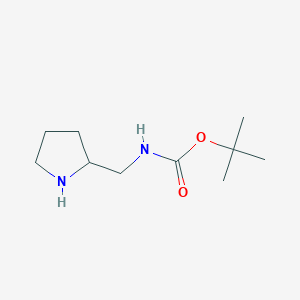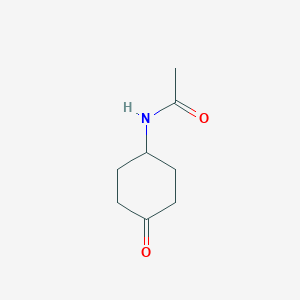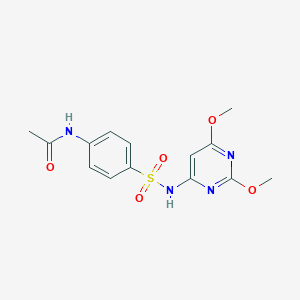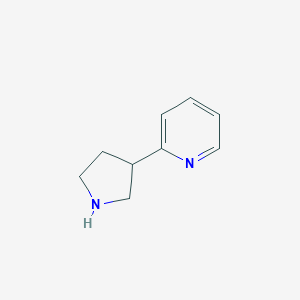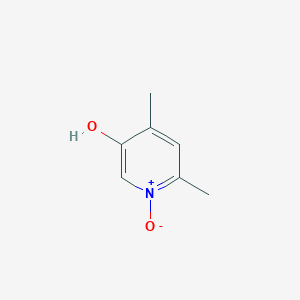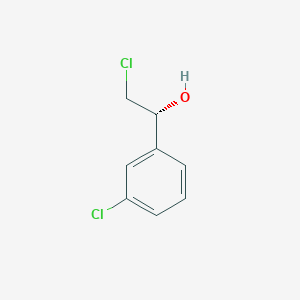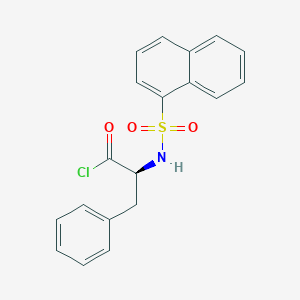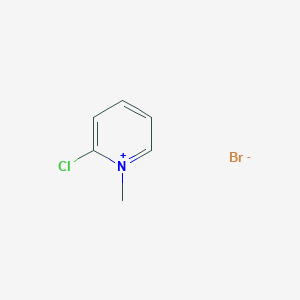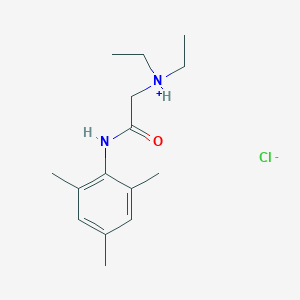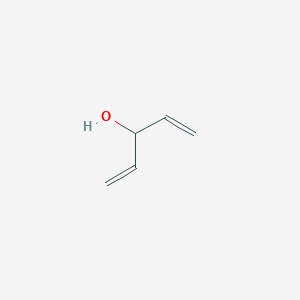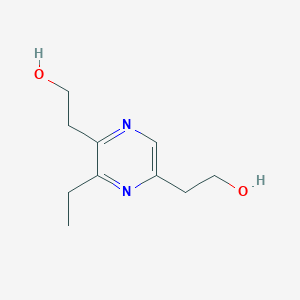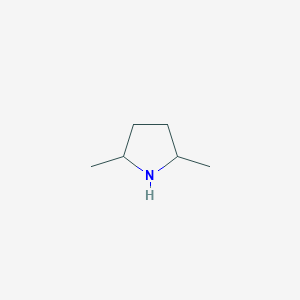![molecular formula C10H14O2 B123397 Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- CAS No. 156145-74-3](/img/structure/B123397.png)
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-, commonly known as menthone, is a cyclic monoterpene ketone with a peppermint-like odor. It is a natural compound found in many plant species, including peppermint, spearmint, and pennyroyal. Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.
作用机制
The mechanism of action of menthone is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. Menthone has been shown to interact with ion channels, receptors, and enzymes, which may contribute to its biological activities. For example, menthone has been shown to interact with the TRPA1 ion channel, which is involved in pain and inflammation. Additionally, menthone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Menthone has been shown to have various biochemical and physiological effects, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to inhibit the growth of several strains of bacteria, scavenge free radicals, reduce inflammation, and alleviate pain. Additionally, menthone has been shown to have hepatoprotective effects, which may be beneficial in preventing liver damage.
实验室实验的优点和局限性
Menthone has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, there are also some limitations to its use in experiments, including its volatility, instability, and potential for oxidation. Additionally, menthone may interact with other compounds in the experimental system, which may complicate data interpretation.
未来方向
There are several future directions for menthone research, including its potential use as a natural antimicrobial agent, its role in preventing oxidative stress-related diseases, and its use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its interactions with other cellular targets. Finally, the development of novel menthone derivatives with improved bioactivity and stability may lead to the discovery of new therapeutic agents.
合成方法
Menthone can be synthesized through several methods, including steam distillation of peppermint oil, oxidation of menthol, and cyclization of pulegone. The most common method for menthone synthesis is the steam distillation of peppermint oil. Peppermint oil is extracted from the leaves of Mentha piperita, and then subjected to steam distillation to isolate menthol and menthone. The menthol is then oxidized to menthone using various oxidizing agents, such as chromic acid, potassium permanganate, or hydrogen peroxide.
科学研究应用
Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone has also demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Additionally, menthone has been shown to have anti-inflammatory and analgesic properties, which may be useful in the treatment of inflammatory and pain-related disorders.
属性
CAS 编号 |
156145-74-3 |
|---|---|
产品名称 |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-[(1S,5R)-3-hydroxy-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,9,12H,4H2,1-3H3/t6-,9-/m1/s1 |
InChI 键 |
FBWBTJJCGGUPJP-HZGVNTEJSA-N |
手性 SMILES |
CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)O |
SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
规范 SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
同义词 |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



